(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFDRSZPHLSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the condensation of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a class of benzothiazole hybrids with varied substituents. Key structural analogs include:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~350–370 g/mol) is comparable to fluoro analogs but lower than dual benzothiazole derivatives (e.g., 382.46 g/mol in ) .
- logP : The 6-chloro and 3-ethyl groups likely result in a logP ~2.5–3.0, intermediate between the polar fluoro analog (logP ~2.0) and lipophilic trifluoromethyl derivative (logP ~3.5) .
Research Findings and Implications
- Anticancer Activity: Benzothiazoles with electron-withdrawing groups (NO₂, Cl, CF₃) consistently show anticancer activity, possibly due to DNA intercalation or kinase inhibition .
- Hydrogen Bonding : The furan-2-carboxamide group in the target compound may engage in hydrogen bonding (e.g., with kinase catalytic lysine), as seen in semicarbazone derivatives .
- Metabolic Stability : Ethyl and chloro substituents may reduce oxidative metabolism compared to methyl or nitro groups, extending half-life .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol with a ketone or aldehyde under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduce the chloro substituent at the 6-position using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3 : Condense the chlorinated benzothiazole with furan-2-carboxamide using a coupling agent (e.g., EDCI/HOBt) in dichloromethane (DCM) under nitrogen .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what critical data points should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), chloro-substituted aromatic protons (δ ~7.2–7.8 ppm), and furan carboxamide carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N stretch (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ matching the exact mass (C₁₄H₁₂ClN₂O₂S: ~316.03 g/mol) .
Advanced Research Questions
Q. How does the chloro substituent at the 6-position influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
- Analysis :
- The chloro group is electron-withdrawing, increasing the electrophilicity of the adjacent carbon. This enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Computational Insight : Density Functional Theory (DFT) calculations show a 15–20% increase in positive charge density at the 5-position of the benzothiazole ring due to the chloro group’s inductive effect .
- Experimental Validation : Perform kinetic studies using varying nucleophiles (e.g., piperidine) in DMSO at 80°C, monitoring reaction rates via HPLC .
Q. What experimental strategies can resolve contradictions in reported biological activity data across different cell lines?
- Strategies :
- Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) from authenticated repositories and normalize data to positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Generate IC₅₀ values across a 10–100 μM range to account for cell line-specific sensitivity .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays to rule out false positives .
Q. How can computational modeling predict the binding affinity of this compound to cancer-related kinases, and what validation experiments are required?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB: 1M17). Key interactions include hydrogen bonding between the carboxamide and Thr766, and π-π stacking of the benzothiazole with Phe699 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable binding) .
- Validation : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ against recombinant EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
